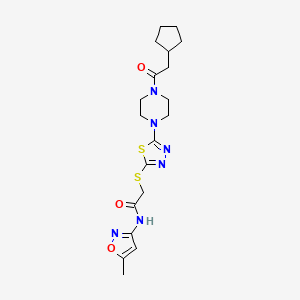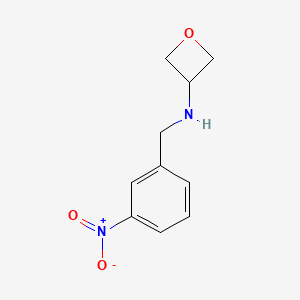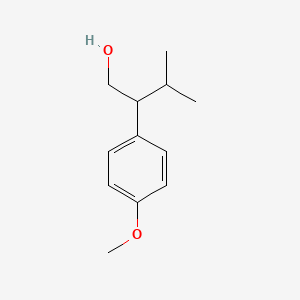![molecular formula C28H24N2O3 B2936969 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955685-41-3](/img/structure/B2936969.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a complex organic molecule that contains several functional groups, including a biphenyl group, a furan ring, a tetrahydroisoquinoline ring, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps. The Friedel-Crafts alkylation or acylation reactions could be used to introduce the biphenyl group . The furan ring could be synthesized using the Paal-Knorr Furan Synthesis . The tetrahydroisoquinoline ring could be formed through a Pictet-Spengler reaction. The acetamide group could be introduced through a reaction with acyl chlorides or anhydrides .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group would consist of two benzene rings connected by a single bond. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The tetrahydroisoquinoline ring is a bicyclic structure with a six-membered ring fused to a five-membered ring, one of which is nitrogen .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The aromatic rings could undergo electrophilic aromatic substitution reactions. The furan ring, being an aromatic ether, could undergo reactions typical of ethers, such as cleavage by strong acids. The acetamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its complex structure. Its solubility would depend on the solvent used. It’s likely to be soluble in organic solvents due to its large number of carbon atoms .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about its use, it’s difficult to predict the mechanism of action .
Direcciones Futuras
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications. If it’s used in materials science, future research could focus on improving its properties or finding new applications .
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-27(17-20-8-10-22(11-9-20)21-5-2-1-3-6-21)29-25-13-12-23-14-15-30(19-24(23)18-25)28(32)26-7-4-16-33-26/h1-13,16,18H,14-15,17,19H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQTWVHKSDTKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)
![5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2936895.png)
![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)





![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)
![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)